molecular formula C17H19FN6O2S B2865920 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide CAS No. 2034276-17-8

4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide

Cat. No. B2865920
CAS RN: 2034276-17-8
M. Wt: 390.44
InChI Key: UHYQAPWCVGBRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Antiviral Research

The indole derivatives, which are structurally related to the compound , have shown significant promise in antiviral research . The ability to bind with high affinity to multiple receptors makes these compounds valuable in the development of new antiviral agents. They could potentially be used to inhibit the replication of various RNA and DNA viruses.

Anti-inflammatory and Analgesic Applications

Compounds with pyrrolidine rings, such as the one in our compound, have been investigated for their anti-inflammatory and analgesic properties . This suggests that our compound could be developed into a drug that reduces inflammation and pain, with a potentially lower ulcerogenic index compared to existing medications.

Anticancer Activity

Indole derivatives are known to possess anticancer activities . The structural features of the compound, including the indole nucleus, could be explored for its potential to act against specific cancer cell lines, contributing to the development of novel oncology treatments.

Antimicrobial Properties

The bioactive aromatic compounds containing the indole nucleus have shown clinical and biological applications as antimicrobial agents . This compound could be part of new treatments for bacterial infections, possibly offering an alternative to antibiotics that are currently facing resistance issues.

Antidiabetic Effects

Indole derivatives have been associated with antidiabetic effects . The compound could be researched for its potential to regulate blood sugar levels, offering a new avenue for diabetes management.

Antimalarial Potential

Given the biological activities of similar compounds, there is a possibility that this compound could be used in the fight against malaria . Its efficacy against the malaria parasite would need to be evaluated in preclinical studies.

Anticholinesterase Activity

Compounds with an indole base have been found to have anticholinesterase activity , which is crucial in the treatment of diseases like Alzheimer’s. The compound could be a candidate for the development of drugs that improve cognitive function in neurodegenerative diseases.

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in regulating growth . The compound could be studied for its effects on plant physiology, potentially leading to applications in agriculture and horticulture.

properties

IUPAC Name

4-fluoro-2-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O2S/c1-12-10-13(18)4-5-14(12)27(25,26)19-11-17-21-20-15-6-7-16(22-24(15)17)23-8-2-3-9-23/h4-7,10,19H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYQAPWCVGBRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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